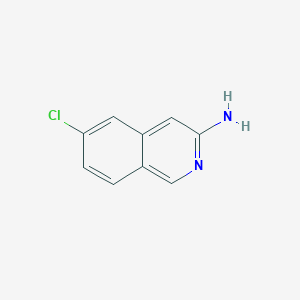

6-Chloroisoquinolin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

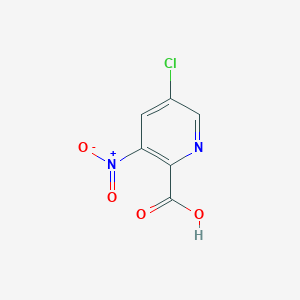

The synthesis of similar compounds, such as quinolin-6-amines, has been reported in the literature. For instance, some novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines have been derived from 5-bromocoumarin .Molecular Structure Analysis

The molecular formula of 6-Chloroisoquinolin-3-amine is C9H7ClN2 . It has a benzene ring fused with a pyridine moiety, which is a characteristic of isoquinoline compounds .Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3-amine has a molecular weight of 178.62 g/mol . It is advised to store this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Antitumor Activity

6-Chloroisoquinolin-3-amine has been explored in the context of antitumor activities. A study by Gao et al. (2015) synthesized a compound comprising two isoquinoline-3-carboxylic acids, which showed significant anti-tumor activity, suggesting the potential of isoquinolines in cancer treatment (Gao et al., 2015).

Cytotoxic Evaluation in Cancer Research

Kapadiya and Khunt (2018) explored the synthesis of novel purine-based compounds, including aryl amino-quinoline-purine, and evaluated their cytotoxicity against cancer cell lines. This indicates the relevance of quinoline derivatives in developing potential cancer therapies (Kapadiya & Khunt, 2018).

Antiviral Research

Savarino et al. (2003) reviewed the effects of chloroquine, a compound related to 6-Chloroisoquinolin-3-amine, on viral infections. The study highlights the biochemical properties of chloroquine that might be applicable against several viral infections, suggesting the potential antiviral applications of similar compounds (Savarino et al., 2003).

Synthesis and Stereochemical Analysis

Research by Kharlamova et al. (2021) on the amination of dichloropyrimidine, dichloropyrazine, and dichloroisoquinoline with adamantane-containing amines provides insight into the synthesis and stereochemical aspects of compounds similar to 6-Chloroisoquinolin-3-amine, which is relevant for developing new pharmaceuticals (Kharlamova et al., 2021).

Detection of Nerve Agents

Research by Cai, Li, and Song (2017) explored the development of chemosensors for detecting nerve agents using 6-aminoquinolines. This research indicates the potential of quinoline derivatives in the development of sensitive detection methods for hazardous substances (Cai, Li, & Song, 2017).

Analytical Applications in Metabolite Profiling

Boughton et al. (2011) discussed the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for the derivatization of primary and secondary amines, including amino acids and neurotransmitters, for liquid chromatography-mass spectrometry analysis. This highlights the utility of quinoline derivatives in analytical chemistry for profiling and quantifying a wide range of biological compounds (Boughton et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 6-Chloroisoquinolin-3-amine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Orientations Futures

Propriétés

IUPAC Name |

6-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUVOMZZYSNDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695398 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroisoquinolin-3-amine | |

CAS RN |

1204701-64-3 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

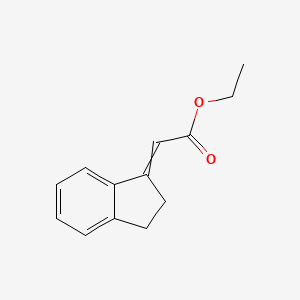

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)

![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)